3-Formylrifamycin SV O-(hept-2-yl)oxime
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Overview
Description
3-Formylrifamycin SV O-(hept-2-yl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups, a formyl group, and an oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(hept-2-yl)oxime typically involves the modification of rifamycin SV. The process begins with the formylation of rifamycin SV to produce 3-Formylrifamycin SV. This intermediate is then reacted with hept-2-ylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(hept-2-yl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the formyl group or the oxime moiety, leading to the formation of different products.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
3-Formylrifamycin SV O-(hept-2-yl)oxime has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antibacterial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV O-(hept-2-yl)oxime involves its interaction with bacterial RNA polymerase, inhibiting the transcription process. This inhibition prevents the synthesis of essential proteins, leading to the death of the bacterial cell. The compound’s unique structure allows it to bind effectively to the enzyme, making it a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Rifamycin SV: The parent compound, known for its antibacterial activity.
Rifampicin: Another derivative of rifamycin with broad-spectrum antibacterial properties.
Rifapentine: A rifamycin derivative used in the treatment of tuberculosis.
Uniqueness
3-Formylrifamycin SV O-(hept-2-yl)oxime is unique due to its oxime moiety, which enhances its binding affinity to bacterial RNA polymerase. This modification potentially increases its effectiveness against resistant bacterial strains compared to other rifamycin derivatives .
Properties
CAS No. |
41776-73-2 |
---|---|
Molecular Formula |
C45H62N2O13 |
Molecular Weight |
839.0 g/mol |
IUPAC Name |
[(9E,19E,21E)-26-[(E)-heptan-2-yloxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H62N2O13/c1-12-13-14-18-24(4)60-46-21-30-35-40(53)33-32(39(30)52)34-42(28(8)38(33)51)59-45(10,43(34)54)57-20-19-31(56-11)25(5)41(58-29(9)48)27(7)37(50)26(6)36(49)22(2)16-15-17-23(3)44(55)47-35/h15-17,19-22,24-27,31,36-37,41,49-53H,12-14,18H2,1-11H3,(H,47,55)/b16-15+,20-19+,23-17+,46-21+ |
InChI Key |
IJDVVHKYQZIMIK-XZSVOOATSA-N |
Isomeric SMILES |
CCCCCC(C)O/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CCCCCC(C)ON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origin of Product |
United States |
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